Indole, 3-((dimethylamino)methyl)-5-nitro-

Übersicht

Beschreibung

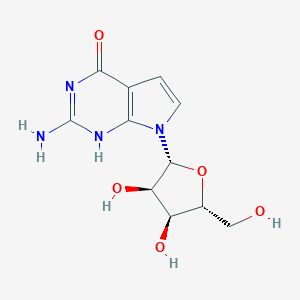

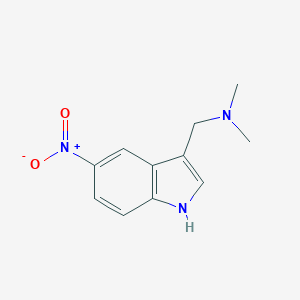

“Indole, 3-((dimethylamino)methyl)-5-nitro-” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . This particular derivative has a dimethylamino group and a nitro group attached to the indole core .

Synthesis Analysis

The synthesis of indole derivatives often involves the use of commercially available raw materials. For instance, one method involves the simultaneous reduction of three carbonyl groups at a time with an inexpensive reagent called vitride . Another study discusses the synthesis of indole derivatives using the Diels-Alder cycloaddition of a substituted 2H-pyran-2-one derivative .

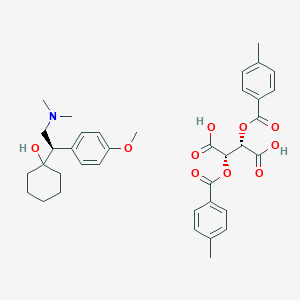

Molecular Structure Analysis

The molecular structure of “Indole, 3-((dimethylamino)methyl)-5-nitro-” includes a dimethylamino group and a nitro group attached to the indole core . The exact structure can be viewed using computational chemistry applications .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and complex. For instance, the hydrogenation of indoles is a two-step reaction, which is highly influenced by reaction thermodynamics .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Indole, 3-((dimethylamino)methyl)-5-nitro-” include a molecular weight of 189.26 g/mol . Other properties such as the exact mass, monoisotopic mass, topological polar surface area, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and complexity can also be computed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Metal Complexes

Indole-containing metal complexes have been recognized for their significant biological activity. The combination of indole with transitional metals can be a crucial factor in developing effective medicinal agents. These complexes have shown promise in areas such as antiproliferative activity , which is essential in cancer treatment .

Biological Activity: Indole Diterpenoids

Indole diterpenoids (IDTs) are structurally diverse fungal secondary metabolites with a core structure of indole. They exhibit a range of biological activities, including antibacterial , anti-insect , and ion channel inhibitory activities . IDTs have been used in drug discovery, particularly as BK channel blockers to treat conditions like glaucoma .

Enzyme Inhibition: Renin Activity

Indole derivatives, specifically indole 3-carboxamide compounds, have been utilized to inhibit renin enzyme activity. This is significant in the treatment of hypertension as renin plays a key role in the body’s renin-angiotensin system, which regulates blood pressure .

Antiviral Applications

Some indole derivatives have demonstrated significant activity against the H1N1 influenza virus. This showcases the potential of indole compounds in the development of antiviral medications, which is particularly relevant in the context of global pandemics .

Neuroprotective Effects

Indole compounds have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems makes them candidates for therapeutic applications in conditions like Alzheimer’s disease .

Zukünftige Richtungen

The future directions for the study of “Indole, 3-((dimethylamino)methyl)-5-nitro-” and other indole derivatives are vast. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new pharmaceutical compounds based on indole derivatives are promising areas for future research .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVKGIWGOHXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187730 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole, 3-((dimethylamino)methyl)-5-nitro- | |

CAS RN |

3414-64-0 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3414-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.